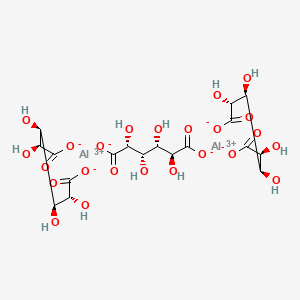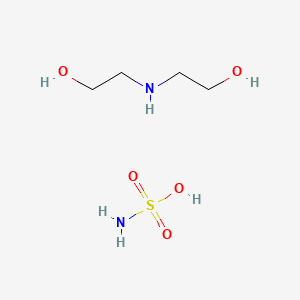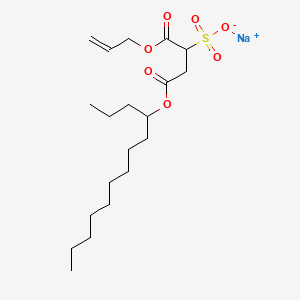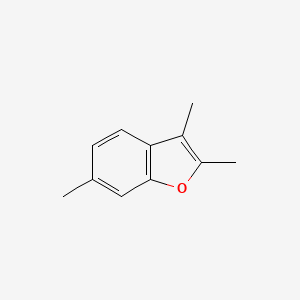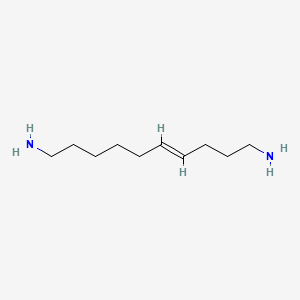
4-Decene-1,10-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Decene-1,10-diamine is an organic compound with the molecular formula C10H22N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a decene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decene-1,10-diamine typically involves the reaction of decene with ammonia or amines under specific conditions. One common method is the hydroamination of decene, where the double bond of decene reacts with ammonia in the presence of a catalyst to form the diamine. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the amine groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalysts such as transition metals (e.g., palladium or platinum) are often used to enhance the reaction rate and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Decene-1,10-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines or other reduced forms.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Decene-1,10-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology: Studied for its potential role in biological systems, particularly in the synthesis of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and additives for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Decene-1,10-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,10-Decanediamine: A saturated analog with similar properties but lacking the double bond.
4-Decene-1,10-diol: Contains hydroxyl groups instead of amine groups.
4-Decene-1,10-dinitrile: Contains nitrile groups instead of amine groups.
Uniqueness
4-Decene-1,10-diamine is unique due to the presence of both a double bond and two amine groups, which confer distinct reactivity and potential applications. The double bond allows for additional functionalization, while the amine groups provide sites for hydrogen bonding and ionic interactions.
Properties
CAS No. |
94107-43-4 |
|---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
(E)-dec-4-ene-1,10-diamine |
InChI |
InChI=1S/C10H22N2/c11-9-7-5-3-1-2-4-6-8-10-12/h1,3H,2,4-12H2/b3-1+ |
InChI Key |
BFSPDSULNCBNTM-HNQUOIGGSA-N |
Isomeric SMILES |
C(CC/C=C/CCCN)CCN |
Canonical SMILES |
C(CCC=CCCCN)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


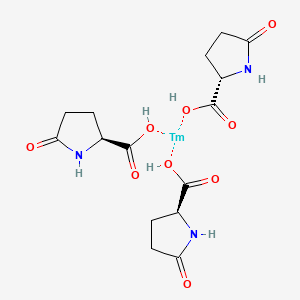

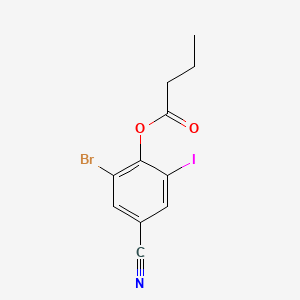
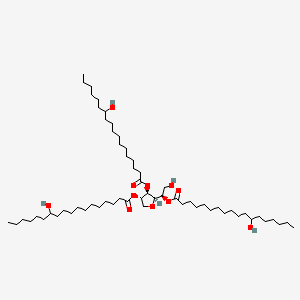

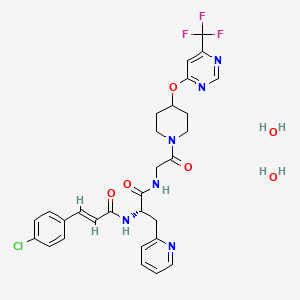
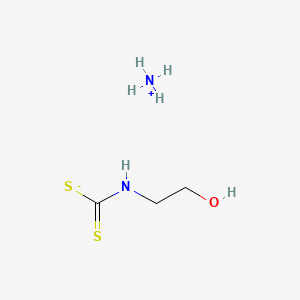
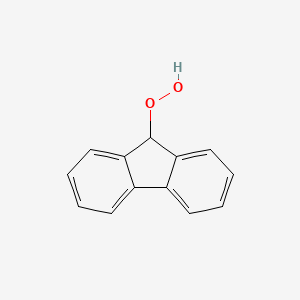
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)
